molecular formula C10H8N2S B1316791 8H-indeno[1,2-d][1,3]thiazol-2-amine CAS No. 85787-95-7

8H-indeno[1,2-d][1,3]thiazol-2-amine

Cat. No. B1316791
CAS RN: 85787-95-7
M. Wt: 188.25 g/mol
InChI Key: XXHWFLFMSNXBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8H-indeno[1,2-d][1,3]thiazol-2-amine is a chemical compound with the CAS Number: 85787-95-7 . It has a molecular weight of 188.25 and its IUPAC name is 8H-indeno[1,2-d][1,3]thiazol-2-amine .


Synthesis Analysis

A series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .


Molecular Structure Analysis

The InChI code for 8H-indeno[1,2-d][1,3]thiazol-2-amine is 1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) .


Chemical Reactions Analysis

The indene moiety of compound 7a buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of compound 7a formed strong H-bonds with Asn142, Glu166 on S1 subsite .


Physical And Chemical Properties Analysis

8H-indeno[1,2-d][1,3]thiazol-2-amine is a solid substance .

Scientific Research Applications

Antiviral Research

The compound 8H-indeno[1,2-d][1,3]thiazol-2-amine has been evaluated for its potential as an inhibitor against SARS-CoV-2 3CLpro, which is crucial for viral replication. Studies have shown that certain derivatives of this compound can effectively inhibit the enzyme, suggesting its use in antiviral drug development .

Future Directions

The preliminary results of the study on 8H-indeno[1,2-d]thiazole derivatives provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . This suggests potential future directions in the development of treatments for COVID-19 .

properties

IUPAC Name

4H-indeno[1,2-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHWFLFMSNXBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525893
Record name 8H-Indeno[1,2-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-indeno[1,2-d][1,3]thiazol-2-amine

CAS RN

85787-95-7
Record name 8H-Indeno[1,2-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (9.13 g) was stirred with 100 mL of 1N sodium hydroxide for 1 hour at room temperature then filtered. The solid was washed with water (3×20 mL) and then allowed to air dry to provide 5.30 g of 8H-Indeno[1,2-d]thiazol-2-ylamine 1b.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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